Lixisenatide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le lixisénatide est un agoniste du récepteur du peptide-1 de type glucagon (GLP-1) utilisé dans le traitement du diabète de type 2. Il est commercialisé sous les noms commerciaux de Lyxumia dans l'Union européenne et d'Adlyxin aux États-Unis. Le lixisénatide mime l'action de l'hormone endogène GLP-1, qui joue un rôle crucial dans le métabolisme du glucose en stimulant la sécrétion d'insuline et en inhibant la libération de glucagon .

Applications De Recherche Scientifique

Le lixisénatide a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.

Biologie : Étudié pour son rôle dans le métabolisme du glucose et la sécrétion d'insuline.

Médecine : Principalement utilisé dans le traitement du diabète de type 2. Il aide à améliorer le contrôle glycémique en stimulant la sécrétion d'insuline et en inhibant la libération de glucagon.

Industrie : Employé dans le développement de nouveaux agonistes du récepteur GLP-1 et d'autres thérapeutiques à base de peptides.

Mécanisme d'action

Le lixisénatide exerce ses effets en se liant et en activant le récepteur GLP-1. Cette activation entraîne la stimulation de l'adénylyl cyclase, ce qui augmente la concentration d'AMP cyclique (AMPc) dans la cellule. Les niveaux élevés d'AMPc activent la protéine kinase A (PKA) et Epac1/Epac2, ce qui entraîne une augmentation de l'exocytose d'insuline stimulée par le glucose par les cellules bêta des îlots. De plus, l'activation du récepteur GLP-1 dans le tractus gastro-intestinal retarde la vidange gastrique, ce qui aide à contrôler les niveaux de glycémie postprandiale .

Mécanisme D'action

Target of Action

Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist . The GLP-1 receptor is primarily found in the pancreas and gastrointestinal tract . The activation of this receptor plays a crucial role in glucose homeostasis, promoting β-cell proliferation, and facilitating insulin release .

Mode of Action

This compound acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues . GLP-1 receptor activation in the GI tract results in delayed gastric emptying which is thought to mediate the effects of this compound on postprandial blood glucose .

Biochemical Pathways

The activation of the GLP-1 receptor by this compound results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 . In a rat model of cerebral ischemia-reperfusion, this compound was found to modulate the ERK/P38 signaling pathway .

Pharmacokinetics

It is known that this compound is administered subcutaneously .

Result of Action

This compound has shown neuroprotective properties in a mouse model of Parkinson’s disease . It has also been found to protect endothelial cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced cytotoxicity and improve their viability . At the molecular level, this compound mitigates OGD/R-induced reduced eNOS expression and NO production but further promotes the expression of the anti-oxidant regulators Nrf2 and HO-1 .

Action Environment

The efficacy of this compound may be influenced by various environmental factors. For instance, in a phase 2 clinical trial investigating this compound’s efficacy in early Parkinson’s disease, findings revealed a marginal improvement or stabilization in motor function among this compound-treated individuals compared to placebo . The emergence of gastrointestinal adverse events underscores the need for careful monitoring and management .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues .

Cellular Effects

This compound influences cell function by increasing glucose-stimulated insulin secretion and reducing glucagon secretion from alpha cells . It also slows gastric emptying, thus improving postprandial glucose control .

Molecular Mechanism

The activation of the GLP-1 receptor by this compound results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 .

Temporal Effects in Laboratory Settings

In a phase 2 clinical trial investigating this compound’s efficacy in early Parkinson’s disease, findings reveal a marginal improvement or stabilization in motor function among this compound-treated individuals compared to placebo .

Dosage Effects in Animal Models

This compound has shown neuroprotective effects in animal models of Parkinson’s disease . Thyroid C-cell adenomas occurred in rats when exposed to >15 times human exposure of 20mcg/day .

Metabolic Pathways

This compound is involved in the incretin hormonal axis, which is created by the combination of gastrointestinal and endocrine pathways . Any abnormalities in this axis can potentially initiate the onset of type II diabetes mellitus .

Transport and Distribution

Upon subcutaneous administration, this compound is quickly absorbed into the bloodstream with a maximum concentration achieved at 1 to 3.5 hours . After absorption, this compound undergoes proteolytic degradation and is excreted into the urine .

Subcellular Localization

The selective interaction of this compound leads to an increase in intracellular cAMP . This stimulates glucose-dependent insulin secretion from pancreatic beta cells, simultaneously decreasing glucagon secretion from alpha cells . This compound slows gastric emptying, thus improving postprandial glucose control .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le lixisénatide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : L'acide aminé est activé et couplé à la chaîne peptidique liée à la résine.

Déprotection : Le groupe protecteur temporaire sur l'acide aminé est éliminé.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle du lixisénatide suit une approche SPPS similaire, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (CLHP) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

Le lixisénatide subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine dans le lixisénatide peut être oxydé en méthionine sulfoxyde.

Réduction : Les liaisons disulfures dans le peptide peuvent être réduites en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d'acides aminés et réactifs de couplage comme le HBTU (hexafluorophosphate de O-(benzotriazol-1-yl)-N,N,N',N'-tétraméthyluronium).

Principaux produits formés

Oxydation : Lixisenatide contenant de la méthionine sulfoxyde.

Réduction : this compound réduit avec des groupes thiols libres.

Substitution : This compound modifié avec des séquences d'acides aminés modifiées.

Comparaison Avec Des Composés Similaires

Le lixisénatide fait partie de la classe de médicaments agonistes du récepteur GLP-1, qui comprend d'autres composés tels que l'exénatide, la liraglutide et la sémaglutide. Comparé à ces composés similaires :

Exénatide : Le lixisénatide a une demi-vie plus courte et est administré une fois par jour, tandis que l'exénatide est administré deux fois par jour.

Liraglutide : Le lixisénatide a une action plus favorable sur la fréquence cardiaque et une incidence plus faible d'effets secondaires gastro-intestinaux.

Sémaglutide : Le lixisénatide a une durée d'action plus courte et est moins efficace pour réduire les niveaux de glucose à jeun, mais a un effet similaire sur le contrôle du glucose postprandial .

Composés similaires

- Exénatide

- Liraglutide

- Sémaglutide

- Dulaglutide

- Albiglutide

Les propriétés uniques du lixisénatide, telles que sa liaison spécifique au récepteur et son profil pharmacocinétique, en font une option thérapeutique précieuse pour la prise en charge du diabète de type 2.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Lixisenatide involves the solid-phase peptide synthesis method.", "Starting Materials": [ "Fmoc-Lys(ivDde)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Gly-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Lys(ivDde)-Wang resin", "HCTU", "N,N-diisopropylethylamine", "piperidine", "trifluoroacetic acid", "water" ], "Reaction": [ "Deprotection of Fmoc group on Fmoc-Lys(ivDde)-Wang resin using 20% piperidine in DMF", "Coupling of Fmoc-Lys(ivDde)-OH with Fmoc-Arg(Pbf)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Coupling of Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, and Fmoc-Cys(Trt)-OH in sequence using HCTU and N,N-diisopropylethylamine in DMF", "Removal of ivDde group on Lys residue using 2% hydrazine in DMF", "Coupling of Lys(ivDde)-Arg(Pbf)-Ala-Gly-Asp(OtBu)-Glu(OtBu)-Tyr(tBu)-Cys(Trt)-OH with Fmoc-Lys(ivDde)-OH using HCTU and N,N-diisopropylethylamine in DMF", "Removal of tBu group on Tyr residue using 95% trifluoroacetic acid in water", "Removal of Trt group on Cys residue using 95% trifluoroacetic acid in water", "Cleavage of the peptide from the resin using 95% trifluoroacetic acid in water", "Purification of the crude peptide by reverse-phase high-performance liquid chromatography" ] } | |

| The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase. This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2. PKA, Epac1, and Epac2 are involved the in release of Ca2+ from the endoplasmic reticulum which is known as the "amplification" pathway which increases insulin release when the triggering pathway is activated. By activating this amplification pathway lixisenatide increases glucose stimulated insulin secretion. | |

Numéro CAS |

320367-13-3 |

Formule moléculaire |

C215H347N61O65S |

Poids moléculaire |

4858 g/mol |

Nom IUPAC |

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231) |

Clé InChI |

XVVOERDUTLJJHN-UHFFFAOYSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N |

Pureté |

98% |

Numéros CAS associés |

320367-13-3; 827033-10-3 |

Séquence |

HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK |

Solubilité |

soluble in water to 100 mg/mL |

Synonymes |

Adlyxin AQVE-10010 AVE 0010 AVE 010 AVE-0010 AVE-010 AVE0010 DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide Lixisenatide Lyxumia ZP 10 ZP-10 ZP10A peptide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Naphthalen-2-yl-7-thiophen-2-yl-[1,2]oxazolo[3,4-d]pyridazine](/img/structure/B344414.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344417.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)

![3-{[3-acetyl-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344422.png)

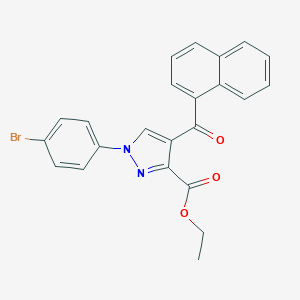

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

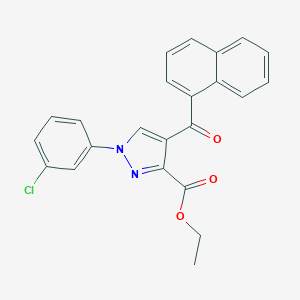

![1-[4-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B344434.png)